Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester
Description
Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester is a fluorinated aromatic ester characterized by a phenyl ring substituted at the 3-position with a 1,1,2,2-tetrafluoroethoxy group (-O-CF₂-CF₂H) and an α-ketoacetate methyl ester (-CO-COOCH₃). The molecular formula is C₁₁H₈F₄O₄, with a molecular weight of 296.18 g/mol. The compound’s structure combines electron-withdrawing fluorine atoms and a ketone group, which may influence its reactivity, solubility, and stability.
Properties
IUPAC Name |
methyl 2-oxo-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O4/c1-18-9(17)8(16)6-3-2-4-7(5-6)19-11(14,15)10(12)13/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXVDAPOCYAXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC(=CC=C1)OC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Phenolic Intermediate
The synthesis begins with a substituted phenol derivative, often 3-hydroxyphenylacetic acid or its precursors. In industrial settings, phthalic anhydride and monoethanol amine are reacted in toluene to form a phthalimidoethanol intermediate, as demonstrated in a multi-stage synthesis for analogous compounds. This step requires careful temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis.
Introduction of the Tetrafluoroethoxy Group
The tetrafluoroethoxy group (-OCH₂CF₃) is introduced via nucleophilic substitution or coupling reactions. A common method involves reacting the phenolic intermediate with 1,1,2,2-tetrafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C for 12–24 hours, achieving yields of 65–75%. Alternative approaches use palladium-catalyzed cross-coupling reactions, though these are less cost-effective for industrial-scale production.
Esterification of the Oxo-Acetic Acid Derivative
The final step involves esterification of the carboxylic acid intermediate with methanol. Two primary methods are employed:
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Acid-catalyzed Fischer esterification : The carboxylic acid is refluxed with excess methanol and sulfuric acid (2–5 mol%) at 65–70°C for 6–8 hours.
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Chloride-mediated esterification : The acid is first converted to its acyl chloride using thionyl chloride (1.5–2.0 equivalents) in dichloromethane, followed by reaction with methanol. This method achieves higher yields (85–90%) but requires rigorous moisture exclusion.
Catalytic Systems and Reaction Optimization
Catalysts for Key Transformations
The choice of base during tetrafluoroethoxyation critically impacts selectivity. Potassium carbonate minimizes side reactions compared to stronger bases like sodium hydride, which can degrade the fluorinated reagent.
Solvent and Temperature Effects
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Tetrafluoroethoxyation : Dimethylformamide (DMF) outperforms toluene or THF due to its high polarity, which stabilizes the transition state. Elevated temperatures (90–100°C) are necessary to overcome the activation energy barrier of the aromatic substitution.
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Esterification : Methanol serves as both solvent and reactant in Fischer esterification, simplifying purification. For chloride-mediated routes, dichloromethane allows rapid mixing and exothermic control.
Industrial-Scale Production Considerations
Cost Efficiency and Yield Optimization
A patent describing the synthesis of trans-cyclohexyl acetic acid derivatives highlights strategies applicable to the target compound:
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Recycling of byproducts : Unreacted cis-isomers from intermediate steps are epimerized using acetic anhydride (8–10 equivalents) at 40–50°C, improving overall yield from 32% to 47%.
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Continuous flow reactors : For esterification, tubular reactors with residence times of 30–60 minutes enhance mixing and heat transfer compared to batch processes.
Purification Techniques
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Crystallization : The crude ester is purified via fractional crystallization from ethyl acetate/methanol (3:1 v/v), achieving >98% purity.
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Chromatography : On laboratory scales, silica gel chromatography with hexane/ethyl acetate (4:1) eluent removes residual fluorinated byproducts.
Mechanistic Insights and Side Reactions
Tetrafluoroethoxyation Mechanism
The reaction proceeds via a two-step aromatic nucleophilic substitution (SNAr):
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Deprotonation of the phenolic hydroxyl by K₂CO₃, forming a phenoxide ion.
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Displacement of iodide from 1,1,2,2-tetrafluoroethyl iodide by the phenoxide, yielding the tetrafluoroethoxy-substituted intermediate.
Competing pathways include:
Esterification Side Reactions
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Transesterification : Using impure methanol (e.g., containing ethanol) results in mixed esters, detectable via GC-MS.
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Oxidation : The oxo group may undergo further oxidation to a carboxylic acid if oxidizing agents (e.g., residual KMnO₄) are present.
Recent Advances and Alternative Methods
Enzymatic Esterification
Lipase-catalyzed methods (e.g., Candida antarctica Lipase B) enable esterification under mild conditions (pH 7.0, 35°C) with negligible racemization. However, enzyme costs limit industrial adoption.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces the tetrafluoroethoxyation time from 18 hours to 45 minutes, albeit with a 5–10% yield penalty due to increased side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 3-(1,1,2,2-tetrafluoro-ethoxy)-benzoic acid.
Reduction: Formation of 3-(1,1,2,2-tetrafluoro-ethoxy)-phenylmethanol.
Substitution: Formation of substituted derivatives such as 3-(1,1,2,2-tetrafluoro-ethoxy)-4-nitrophenyl-acetic acid methyl ester.
Scientific Research Applications
Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The tetrafluoro-ethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in fluorine substitution, ester groups, and aromatic substituents. Key differences in properties and applications are highlighted below.
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent on Phenyl Ring | Ester Group | Key Features |
|---|---|---|---|---|---|
| Target Compound | C₁₁H₈F₄O₄ | 296.18 | 3-(1,1,2,2-tetrafluoroethoxy) | Methyl | High fluorine density, ketone group |
| Ethyl 2-oxo-2-[3-(trifluoromethoxy)phenyl]acetate | C₁₁H₉F₃O₄ | 262.18 | 3-(trifluoromethoxy) | Ethyl | Lower fluorine content, ethyl ester |
| Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate | C₁₂H₁₁F₃O₃ | 270.28 | 3-(trifluoromethyl) | Ethyl | Trifluoromethyl group, higher MW |
| Methyl perfluoro-3,6,9-trioxadecanoate | C₈H₃O₅F₁₃ | 426.09 | Perfluorinated polyether chain | Methyl | Extended fluorocarbon chain |
| Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | C₁₁H₁₁FO₃ | 210.20 | 2-fluoro | Ethyl | Single fluorine, propanoate backbone |
Fluorine Substitution Patterns
- Target Compound: The 1,1,2,2-tetrafluoroethoxy group (-O-CF₂-CF₂H) provides four fluorine atoms, enhancing lipophilicity and oxidative stability compared to non-fluorinated analogs. This substituent is less electron-withdrawing than a trifluoromethyl (-CF₃) group but more than trifluoromethoxy (-OCF₃) .
- Ethyl 2-oxo-2-[3-(trifluoromethoxy)phenyl]acetate : The -OCF₃ group has three fluorines, offering moderate electron withdrawal. Its ethyl ester may increase hydrolytic stability compared to methyl esters but reduces volatility .
- Methyl perfluoro-3,6,9-trioxadecanoate: Contains 13 fluorine atoms in a perfluorinated polyether chain, leading to extreme hydrophobicity and chemical inertness. Such compounds are used in surfactants and coatings .
Ester Group Influence
- Methyl vs. Ethyl esters (e.g., CAS 110193-60-7) may exhibit slower hydrolysis rates in biological systems .
Aromatic Substituent Effects
- Position and Type: The 3-position substitution on the phenyl ring in the target compound avoids steric hindrance seen in ortho-substituted analogs (e.g., ’s 2-fluorophenyl derivative). Para-substituted derivatives (e.g., ’s 4-phenoxyphenyl analog) may exhibit different electronic effects due to resonance .
Biological Activity
Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester (commonly referred to as TFE-PAA) is a synthetic organic compound characterized by its unique molecular structure, which includes a tetrafluoroethoxy group. This compound has garnered attention in various fields of scientific research, particularly for its potential biological activities and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₈F₄O₄
- Molecular Weight : 280.1754 g/mol
- IUPAC Name : Methyl 2-oxo-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetate
The presence of the tetrafluoroethoxy group enhances the lipophilicity of TFE-PAA, which facilitates its interaction with biological membranes and potential targets within cells.
The biological activity of TFE-PAA is primarily attributed to its interaction with specific molecular targets. The tetrafluoroethoxy group significantly increases the compound's ability to penetrate cell membranes. Once inside the cell, TFE-PAA can modulate the activity of various enzymes and receptors, leading to diverse biological effects.
Anticancer Properties
Research indicates that TFE-PAA exhibits promising anticancer properties. Its mechanism may involve:
- Inhibition of Cancer Cell Proliferation : Studies have shown that TFE-PAA can inhibit the growth of several cancer cell lines by inducing apoptosis (programmed cell death).
- Synergistic Effects : When combined with other chemotherapeutic agents, TFE-PAA has demonstrated enhanced efficacy in preclinical models.
Anti-inflammatory Effects
TFE-PAA has also been explored for its anti-inflammatory properties:
- Cytokine Modulation : It has been reported to reduce the levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of TFE-PAA:
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Cell Viability Assays :
- Objective : To evaluate the cytotoxic effects of TFE-PAA on various cancer cell lines.
- Findings : TFE-PAA exhibited IC50 values ranging from 10 to 30 µM across different cancer types, indicating significant cytotoxicity.
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In Vivo Studies :
- Objective : To assess the therapeutic potential of TFE-PAA in animal models.
- Findings : In xenograft models, administration of TFE-PAA resulted in a marked reduction in tumor size compared to control groups.
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Mechanistic Studies :
- Objective : To elucidate the pathways affected by TFE-PAA.
- Findings : Western blot analyses revealed that TFE-PAA treatment led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid ethyl ester | Similar structure with an ethyl group | Moderate anticancer activity |
| 3-(1,1,2,2-tetrafluoro-ethoxy)-benzoic acid | Lacks ester group | Lower lipophilicity and reduced bioactivity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Oxo-[3-(1,1,2,2-tetrafluoroethoxy)-phenyl]-acetic acid methyl ester, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like 3-(1,1,2,2-tetrafluoroethoxy)phenol. Key steps include etherification using phenoxyethanol derivatives and esterification under acidic or catalytic conditions. For example, ethylene glycol-mediated etherification under acidic conditions (e.g., H₂SO₄) can yield intermediate esters, followed by coupling with acetic acid derivatives. Reaction parameters such as temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., NaH for deprotonation) critically impact yield and purity. Purification via column chromatography or recrystallization is recommended to isolate the final product .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:
- ¹H NMR : Peaks at δ 3.7–3.9 ppm (methoxy group), δ 4.5–5.0 ppm (tetrafluoroethoxy protons), and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns.
- ¹³C NMR : Signals for carbonyl (δ 170–175 ppm) and fluorinated carbons (δ 110–120 ppm, coupled with ¹⁹F) validate ester and ether linkages.
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (434.4 g/mol). Fluorine-specific fragmentation patterns (e.g., loss of -CF₂ groups) further corroborate the structure .
Advanced Research Questions
Q. What mechanistic insights can be derived from studying substitution reactions of the phenoxy groups in this compound?
- Methodological Answer : Nucleophilic aromatic substitution (SNAr) at the phenoxy group can be explored using fluorinated leaving groups. Kinetic studies under varying conditions (e.g., polar aprotic solvents like DMSO, nucleophiles like amines or thiols) reveal activation barriers and regioselectivity. Computational DFT calculations (e.g., Gaussian software) model transition states and charge distribution, explaining preferential substitution at para/meta positions. Contrast with non-fluorinated analogs shows enhanced reactivity due to electron-withdrawing effects of the tetrafluoroethoxy group .
Q. How do tetrafluoroethoxy groups influence the compound’s reactivity in oxidation/reduction compared to non-fluorinated analogs?
- Methodological Answer : Fluorination significantly alters redox behavior:
- Oxidation : The tetrafluoroethoxy group stabilizes intermediates via electron-withdrawal, reducing oxidation potential. For example, KMnO₄-mediated oxidation of the ester moiety proceeds slower than in non-fluorinated analogs, as shown by cyclic voltammetry.
- Reduction : LiAlH₄ reduces the ester to alcohol, but steric hindrance from fluorine atoms may require elevated temperatures (80–100°C). Comparative TGA/DSC analysis quantifies thermal stability differences .
Q. What computational modeling approaches predict interactions of this compound with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding affinity to targets like cytochrome P450. Parameters include:
- Ligand Preparation : Optimize 3D structure with Gaussian (B3LYP/6-31G* basis set).
- Binding Free Energy : MM-PBSA calculations quantify contributions from hydrophobic (fluorinated groups) and hydrogen-bonding interactions.
- Pharmacophore Modeling : Identify critical features (e.g., ester carbonyl as a hydrogen-bond acceptor) using Schrödinger Suite. Validate with in vitro enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
